Diazodimedone
Description
Significance of Diazodimedone as a Versatile Synthetic Precursor
The synthetic utility of this compound stems from its ability to serve as a precursor to highly reactive intermediates, primarily metal carbenes, upon catalytic decomposition. Transition metals, particularly rhodium(II) complexes like dirhodium tetraacetate (Rh₂(OAc)₄), are exceptionally effective in catalyzing the extrusion of dinitrogen (N₂) gas from this compound to generate a rhodium-carbene intermediate. researchgate.netescholarship.org This transient species is the gateway to a wide array of chemical transformations for constructing complex molecular architectures, especially heterocyclic frameworks.
One of the most powerful applications of this compound is in the generation and subsequent rearrangement of onium ylides. escholarship.orgresearchgate.net When the rhodium-carbene derived from this compound is generated in the presence of ethers or sulfides, it can be trapped by the heteroatom's lone pair of electrons to form an oxonium or sulfonium (B1226848) ylide, respectively. researchgate.netbaranlab.org These ylides are not typically isolated but undergo spontaneous, high-yielding intramolecular rearrangements. Common pathways include the nih.govmasterorganicchemistry.com-sigmatropic rearrangement and the sigmaaldrich.comnih.gov-shift (Stevens rearrangement), which provide elegant routes to various oxygen and sulfur-containing heterocycles. escholarship.orgresearchgate.net The choice of catalyst can sometimes influence the reaction pathway, leading to regiodivergent outcomes from the same starting material. escholarship.org
Furthermore, the carbene intermediate generated from this compound can participate in C-H insertion reactions. nih.govnih.gov This transformation allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, forming a new carbon-carbon bond and providing a powerful tool for synthesizing complex cyclic structures. nih.govnih.gov Intramolecular C-H insertion reactions are particularly useful for constructing bicyclic and other strained ring systems. researchgate.net
Overview of Diazo Compound Reactivity in Contemporary Organic Synthesis
Diazo compounds are a class of organic molecules characterized by the R₂C=N₂ functional group and are recognized as exceptionally versatile reagents in synthesis. rsc.org Their reactivity is dominated by the propensity to lose a molecule of highly stable dinitrogen gas, leading to the formation of a carbene, a highly reactive, electron-deficient intermediate. This process can be initiated thermally, photochemically, or, most commonly, through catalysis by transition metals such as rhodium, copper, and palladium. researchgate.netresearchgate.net
The stability of diazo compounds varies significantly. Simple diazoalkanes, like diazomethane (B1218177), are often explosive and highly toxic. wikipedia.org In contrast, α-diazocarbonyl compounds, a category that includes this compound, are considerably more stable and easier to handle. researchgate.net The adjacent carbonyl group delocalizes the negative charge from the carbon of the C-N₂ bond, reducing its basicity and increasing its stability.
The chemistry of diazo compounds is rich and varied, with several canonical reaction types forming the bedrock of their synthetic applications.
Carbene/Carbenoid Formation: The loss of N₂ generates a carbene, which can be a free species (in thermal or photochemical reactions) or complexed to a metal (a metal carbene or carbenoid). Metal carbenoids are generally more selective in their subsequent reactions. researchgate.net
Cycloaddition Reactions: Diazo compounds can act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles like alkenes and alkynes to form five-membered heterocyclic rings such as pyrazolines. nih.govwikipedia.orgwikipedia.org
C-H and X-H Insertion: Metal carbenes are adept at inserting into C-H and heteroatom-hydrogen (X-H, where X = O, N, S) bonds. This allows for direct functionalization and is a cornerstone of modern synthetic strategy. nih.govnih.gov
Ylide Formation: The reaction of a metal carbene with a Lewis base (e.g., ethers, sulfides, amines) generates an ylide. As discussed with this compound, these ylides are key intermediates for powerful rearrangement reactions. researchgate.netresearchgate.net
Wolff Rearrangement: In the absence of other reaction partners, α-diazoketones can undergo a 1,2-rearrangement upon extrusion of N₂ to form a ketene (B1206846). masterorganicchemistry.com This ketene can then be trapped by nucleophiles (water, alcohols, amines) to produce carboxylic acids and their derivatives. This sequence is famously used in the Arndt-Eistert synthesis for the one-carbon homologation of carboxylic acids. masterorganicchemistry.com
Table 2: Key Reactions of Diazo Compounds
| Reaction Type | Description |
|---|---|
| Carbene Formation | Loss of N₂ (thermally, photochemically, or metal-catalyzed) to generate a highly reactive carbene intermediate. |
| Cyclopropanation | Reaction of a carbene with an alkene to form a cyclopropane (B1198618) ring. |
| C-H Insertion | Insertion of a carbene into a carbon-hydrogen bond to form a new C-C bond. nih.gov |
| X-H Insertion | Insertion of a carbene into a heteroatom-hydrogen bond (e.g., O-H, N-H) to form a new C-X bond. |
| Ylide Formation | Reaction of a carbene with a Lewis base (e.g., sulfide, ether) to form a sulfonium or oxonium ylide, often leading to rearrangements. baranlab.org |
| 1,3-Dipolar Cycloaddition | Reaction with an alkene or alkyne (dipolarophile) to form a five-membered heterocycle. wikipedia.org |
| Wolff Rearrangement | Rearrangement of an α-diazoketone to a ketene, which can be trapped by nucleophiles. masterorganicchemistry.com |
Historical Development of Diazodicarbonyl Chemistry
The history of diazo chemistry began in 1858 when the German chemist Peter Griess discovered the diazotization reaction of aromatic amines, leading to the first synthesis of diazonium salts. nih.govnih.gov This foundational work opened the door to the vast field of azo chemistry. A few decades later, in 1883, Theodor Curtius reported the synthesis of the first aliphatic diazo compound, ethyl diazoacetate. rsc.org This was followed by the discovery of the simplest diazo compound, diazomethane, by Hans von Pechmann in 1894. wikipedia.org These early discoveries laid the groundwork for understanding the fundamental properties and reactivity of this class of compounds.
The development of methods to synthesize diazodicarbonyl compounds, such as this compound, was a significant advancement. While early methods like the acylation of diazomethane could be used, they were often limited by the hazardous nature of diazomethane itself. A major breakthrough was the development of the diazo transfer reaction . This method, extensively studied and popularized by Manfred Regitz and others in the 1960s, involves the reaction of an active methylene (B1212753) compound (a CH₂ group flanked by two electron-withdrawing groups) with an azide (B81097), typically tosylazide (TsN₃). The reaction efficiently transfers the N₂ group to the active methylene carbon, providing a general and much safer route to a wide variety of stabilized diazo compounds, including cyclic α-diazo-β-diketones. This technique made compounds like this compound readily accessible for widespread investigation and application in organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-diazo-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-8(2)3-5(11)7(10-9)6(12)4-8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOYBIUAWCVPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=[N+]=[N-])C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326565 | |
| Record name | Diazodimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807-68-7 | |
| Record name | Diazodimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diazodimedone and Its Analogs
Diazo Transfer Reactions: Mechanistic and Optimized Protocols
The diazo transfer reaction is a foundational method for synthesizing diazodimedone, leveraging the reactivity of 1,3-dicarbonyl precursors with diazo transfer reagents.
Utilization of 1,3-Dicarbonyl Precursors (e.g., Dimedone)
The primary precursor for this compound synthesis is dimedone (5,5-dimethyl-1,3-cyclohexanedione). This 1,3-dicarbonyl compound possesses acidic methylene (B1212753) protons, which can be readily deprotonated to form an enolate. This enolate then acts as a nucleophile in the subsequent diazo transfer step.
Application of Diazo Transfer Reagents and Catalytic Systems
Tosyl azide (B81097) (TsN₃) is widely recognized as an efficient and cost-effective diazo transfer reagent for the synthesis of this compound, particularly for multigram-scale preparations. nih.gov While TsN₃ presents potential hazards, its high efficiency often makes it the preferred choice. nih.gov Alternative diazo transfer reagents, such as methanesulfonyl azide (MsN₃) and imidazole-1-sulfonyl azide hydrochloride (HCl-Im-SO₂N₃), have also been explored. However, these alternatives may be less efficient or necessitate in situ preparation. nih.gove3s-conferences.org
Influence of Base and Solvent on Reaction Efficiency
The selection of both the base and the solvent significantly impacts the efficiency and yield of the diazo transfer reaction. For the synthesis of this compound, potassium carbonate (K₂CO₃) in acetonitrile (B52724) (MeCN) is considered an optimal combination. Anhydrous conditions are crucial when using this solvent system to prevent the hydrolysis of the diazo group, which could lead to undesired ketone byproducts. Other solvents, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), have been investigated but typically result in lower yields (below 70%) due to the poor solubility of the base in these media.
Optimization of Reaction Parameters for Scalability
Optimizing reaction parameters is essential for achieving high yields and enabling the scalability of this compound synthesis. A representative protocol involves combining dimedone (6.5 mmol), tosyl azide (6.5 mmol), and potassium carbonate (7.15 mmol) in 50 mL of acetonitrile. The mixture is typically stirred at room temperature for 13 hours under anhydrous conditions. This method has been reported to yield this compound as a pale green solid in 84% yield after purification. Through optimized chromatographic purification, large-scale preparations using tosyl azide can achieve yields as high as 94% for 2-diazodimedone. nih.gov
Table 1: Optimized Parameters for this compound Synthesis via Diazo Transfer
| Parameter | Optimal Condition | Impact on Yield |
| Precursor | Dimedone (5,5-dimethyl-1,3-cyclohexanedione) | Provides the 1,3-dicarbonyl framework. |
| Diazo Transfer Reagent | Tosyl Azide (TsN₃) | Most efficient for active methylene groups. nih.gov |
| Base | Potassium Carbonate (K₂CO₃) | Mild, prevents over-decomposition. |
| Solvent | Acetonitrile (MeCN) | Maximizes solubility of reagents and base. |
| Conditions | Anhydrous, Room Temperature (25°C) | Prevents hydrolysis, avoids premature decomposition. |
| Reaction Time | 13 hours | Balances conversion and side reactions. |
| Tosyl Azide Equivalents | 1.1 equiv | Ensures complete enolate trapping. |
| Typical Yield (Batch) | 84% - 94% | Achieved with optimized purification. nih.gov |
Continuous Flow Synthesis of this compound
Continuous flow chemistry represents a significant advancement in the synthesis of compounds like this compound, offering notable advantages over traditional batch processes.
Advantages in Process Intensification and Safety
Recent developments in continuous flow technology have enabled safer and more efficient large-scale production of this compound. In a continuous flow system, the precursor of this compound and nucleophiles can be injected into a stream, often in a solvent like ethyl acetate (B1210297), at elevated temperatures (e.g., 130°C). This approach facilitates rapid mixing and minimizes the residence time of reactive intermediates in high-temperature zones. The benefits of continuous flow synthesis include:
Reduced Decomposition Risks: By minimizing the exposure time to high temperatures, the risk of thermal decomposition of the diazo compound is significantly lowered.
Improved Yields: Continuous flow methods can lead to improved yields, with reported increases of 10–15% compared to batch processes for this compound.
Enhanced Safety Profile: Flow chemistry techniques are particularly advantageous for hazardous intermediates, as they allow for the immediate generation and consumption of these compounds, thereby avoiding their accumulation and reducing handling risks. nih.gov
Process Intensification and Scalability: The precise control over reaction parameters, efficient mass and heat transfer, and inherent scalability of continuous flow systems make them suitable for industrial-scale production. Continuous processes have demonstrated the ability to produce α-diazocarbonyl compounds in high purity (>98%) on multi-gram scales without the need for column chromatography. This compound itself has been utilized in continuous flow systems for the synthesis of pharmaceutically relevant compounds, achieving yields up to 64%.
Generation and Characterization of Reactive Intermediates from Diazodimedone
Ylide Intermediates: Formation and Reactivity Profiles
Ylides are a class of neutral dipolar molecules characterized by a formally negatively charged atom (typically a carbanion) directly bonded to a formally positively charged heteroatom (such as nitrogen, phosphorus, or sulfur). ereztech.com These compounds are considered 1,2-dipolar species and act as important reactive intermediates in various organic transformations. The electronic structure of ylides can be represented by resonance forms, one showing a charge-separated zwitterionic structure (X⁺–Y⁻) and another showing a multiple bond (ylene form). The zwitterionic form, with strong coulombic attraction between the "onium" atom and the adjacent carbon, often dictates their reactivity. ereztech.com
Formation of Thiocarbonyl Ylides
Thiocarbonyl ylides, a type of sulfur-centered 1,3-dipole, can be generated from diazo compounds and thiocarbonyl compounds. One common pathway involves a [3+2]-cycloaddition reaction between a diazo compound and a thioketone, which initially forms an unstable 1,3,4-thiadiazoline intermediate. This intermediate then undergoes smooth elimination of nitrogen gas (N₂) to yield the reactive thiocarbonyl ylide. herts.ac.uknih.gov Alternatively, thiocarbonyl ylides can be formed through the electrophilic attack of a carbene or carbenoid, generated from a diazo compound, onto the electron-rich sulfur atom of a C=S group. herts.ac.uk
Diazodimedone exhibits distinct reactivity in the formation of thiocarbonyl ylides. Unlike some acyclic 2-diazo-1,3-dicarbonyl compounds, this compound is generally less reactive under standard conditions with thioketones such as thiobenzophenone (B74592), a highly reactive dipolarophile. nih.govwikipedia.org This reduced reactivity is attributed to the locked cyclic structure of this compound, which favors a Z,Z-conformation of the diazo molecule, making it less favorable for 1,3-dipolar cycloaddition. nih.gov
Despite its lower intrinsic reactivity, thiocarbonyl ylides can be successfully generated from this compound under specific catalytic conditions. For instance, the rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) catalyzed reaction of this compound with cyclobutane-1,3-dithione has been reported to yield a spiro-1,3-oxathiole derivative, indicating the formation and subsequent reaction of a thiocarbonyl ylide intermediate. herts.ac.uknih.gov
Once formed, thiocarbonyl ylides are highly reactive and undergo further transformations, primarily through electrocyclization reactions. Two main pathways are observed:
1,5-Electrocyclization : This pathway leads to the formation of five-membered sulfur heterocycles, specifically 1,3-oxathioles. This process is often thermodynamically favorable, especially for ylides bearing at least one acyl group. nih.govwikipedia.orguni.lu
1,3-Electrocyclization : This pathway results in the formation of three-membered thiiranes. Thiiranes, depending on their substitution pattern, can either be isolated as final products or undergo subsequent desulfurization to yield the corresponding alkenes. This desulfurization can be temperature-dependent, with higher temperatures favoring alkene formation. nih.govuni.lu
The reactivity of this compound in forming thiocarbonyl ylides and their subsequent products can be summarized as follows:
| Diazo Compound | Thiocarbonyl Compound | Catalyst | Product Type | Yield / Observation | Reference |
| This compound | Cyclobutane-1,3-dithione | Rh₂(OAc)₄ | Spiro-1,3-oxathiole | Modest yield | herts.ac.uknih.gov |
| This compound | Thiobenzophenone | None | No reaction (rt) | N/A | nih.govwikipedia.org |
| This compound | Methyl Isothiocyanate | Rh₂(OAc)₄ | 2-Imino-1,3-oxathioles | Good yields | ontosight.ai |
Synthesis and Reactivity of Selenonium Ylides
Selenonium ylides are analogous to sulfonium (B1226848) ylides, featuring a positively charged selenium atom bonded to a carbanionic center. Their synthesis often involves the reaction of selenides with diazo compounds in the presence of a transition metal catalyst, such as copper(II) acetylacetonate (B107027) (Cu(acac)₂). thegoodscentscompany.comwikipedia.orgjk-medical.com
A notable example involving this compound is the Cu(acac)₂-promoted reaction with bis(4-methoxyphenyl)selenide. This reaction successfully yields a stable selenonium ylide, specifically bis(4-methoxyphenyl)selenonium 4,4-dimethyl-2,6-dioxocyclohexylide. thegoodscentscompany.comwikipedia.orgjk-medical.com This method provides a direct route to stable selenonium ylides, which are stabilized by the electron-withdrawing carbonyl groups of the dimedone moiety.
Other general synthetic approaches to selenonium ylides include:
Deprotonation of selenonium salts using a base. thegoodscentscompany.com
Reaction of selenoxides with activated methylene (B1212753) compounds or electron-deficient alkynes. thegoodscentscompany.com
Reaction of selenides with aryliodonium zwitterions. thegoodscentscompany.com
The stability of these ylides is often enhanced by the presence of electron-acceptor groups on the ylide carbon atom. For instance, selenonium ylides containing two electron-withdrawing substituents like carbonyl or alkoxycarbonyl groups have been synthesized and characterized as stable compounds. wikipedia.org Mass spectrometry analysis of some selenonium ylides has shown the molecular ion as the most abundant peak, further indicating their high stability. wikipedia.org
Selenonium ylides, like their sulfur counterparts, are valuable intermediates in organic synthesis due to their ability to participate in various carbon-carbon bond-forming reactions. Key synthetic applications include:
Epoxidation Reactions : Selenonium ylides can react with aldehydes or ketones to form epoxides, a transformation analogous to the Corey-Chaykovsky reaction. thegoodscentscompany.com
Cyclopropanation Reactions : They can also be employed in cyclopropanation reactions, leading to the formation of cyclopropane (B1198618) derivatives. thegoodscentscompany.com
The synthesis of selenonium ylides from this compound can be summarized as follows:
| Diazo Compound | Selenide Reactant | Catalyst | Product Ylide | Yield | Reference |
| This compound | Bis(4-methoxyphenyl)selenide | Cu(acac)₂ | Bis(4-methoxyphenyl)selenonium 4,4-dimethyl-2,6-dioxocyclohexylide | 40% | jk-medical.com |
Catalytic Transformations of Diazodimedone and Its Carbene/ylide Species
Transition Metal Catalysis in Diazodimedone Reactions
Transition metals play a pivotal role in controlling the reactivity and selectivity of this compound-derived carbenes and ylides. Rhodium and copper complexes are among the most widely used catalysts for these transformations. acs.orgwikipedia.org
Rhodium catalysts, especially dirhodium(II) complexes, are considered benchmarks for activating diazocarbonyl compounds in solution due to their high efficiency and versatility. acs.org
Dirhodium(II) complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective in promoting carbene transfer reactions from this compound. acs.org These catalysts facilitate the decomposition of this compound to form a diketocarbene intermediate. This metal carbene can then undergo various insertion and cycloaddition reactions. For instance, diketocarbene generated from this compound via rhodium(II) acetate (B1210297) catalysis can insert into C-H bonds of aromatic compounds like benzene (B151609), yielding products such as 5,5-dimethyl-2-phenylcyclohexane-1,3-dione in high yields. researchgate.net
Beyond C-H insertion, rhodium carbenoids derived from this compound can also participate in O-H and N-H insertion reactions. oup.comsemanticscholar.org The mechanism typically involves the attack of the diazo compound on the metal center, generating a zwitterionic metal alkyl complex, which then expels nitrogen gas to form the metal carbene intermediate. wikipedia.org
Achieving asymmetric induction in reactions involving this compound has been a significant area of research. While rhodium(II) catalysts are highly active, obtaining high enantioselectivity with this compound itself has proven challenging. Early reports on asymmetric cyclopropanation of olefins with 2-diazodimedone using chiral rhodium(II) catalysts often showed little or no significant enantioselectivity. researchgate.netresearchgate.net This lack of selectivity has been attributed to an early transition state for the cycloaddition, due to the high reactivity of the intermediate metallocarbene, which is associated with low selectivity according to the Hammond postulate. researchgate.net
Despite these challenges, rhodium-catalyzed asymmetric transformations with other diazo compounds, such as diazoacetates, have achieved high enantiomeric excesses (ee) in cyclopropanation reactions, particularly with electron-deficient alkenes, using catalysts like Rh₂(S-TCPTAD)₄. nih.govrsc.org This suggests that the structure of the diazo compound and the specific chiral ligand play critical roles in asymmetric induction.
Rhodium-mediated C-H functionalization is a powerful strategy for synthesizing complex molecules. This compound-derived carbenes can participate in these processes, leading to the formation of new carbon-carbon bonds. Rhodium(II) catalysts can promote intermolecular C-H insertion reactions, as seen with benzene. researchgate.net Recent advancements in rhodium catalysis have also enabled allylic C-H functionalization of unactivated alkenes with α-diazocarbonyl compounds, bypassing cyclopropanation in some cases. nih.gov The mechanism often involves C-H activation, carbene insertion, and subsequent annulation or functionalization sequences. rsc.org
Data on Rhodium-Catalyzed C-H Insertion with this compound:
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Rh₂(OAc)₄ | Benzene | 5,5-dimethyl-2-phenylcyclohexane-1,3-dione | 88 | researchgate.net |
Copper complexes are also widely utilized in carbene-mediated transformations of diazo compounds, often serving as more cost-effective alternatives to rhodium catalysts. acs.org
Chiral copper complexes have been extensively investigated for asymmetric cyclopropanation reactions, aiming to achieve high enantioselectivity. Early studies reported high optical yields in the asymmetric cyclopropanation of styrene (B11656) with 2-diazodimedone using copper complexes of 3-trifluoroacetyl-(+)-camphor and its derivatives. rsc.orgrsc.org For example, an immobilized analogue of these homogeneous catalysts achieved a 43% yield of the cyclopropane (B1198618) with an enantiomeric excess of 98.3% in the reaction with styrene. rsc.org
However, more recent investigations have challenged some of these earlier findings, reporting that the cyclopropanation of styrene with this compound in the presence of [Cu{(+)-facam}₂] is not enantioselective. researchgate.netresearchgate.net Similarly, 1,3-dipolar cycloaddition of 2-diazodimedone to furan (B31954) and dihydrofuran catalyzed by transition metals also showed no significant enantioselectivity. researchgate.netresearchgate.net The absence of enantioselectivity in these cases has been attributed to the high reactivity of the intermediate metallocarbene, leading to an early transition state with low selectivity. researchgate.net
Despite these specific challenges with this compound, chiral copper complexes, particularly those with C₂-symmetric bidentate bisoxazoline ligands, remain highly effective and widely used for the enantioselective cyclopropanation of alkenes with other diazo compounds, such as ethyl diazoacetate. unl.ptwiley-vch.denih.gov
Data on Copper-Catalyzed Asymmetric Cyclopropanation with this compound:
| Catalyst | Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Cu complex of 3-trifluoroacetyl-(+)-camphor (immobilized) | Styrene | Cyclopropane | 43 | 98.3 | rsc.org |
| [Cu{(+)-facam}₂] | Styrene | Cyclopropane | N/A | Not enantioselective | researchgate.netresearchgate.net |
Palladium-Catalyzed Transformations
Palladium catalysts play a significant role in the transformation of this compound and related α-diazocarbonyl compounds, primarily through the generation of palladium-carbene intermediates. These intermediates enable various synthetic pathways, including cross-coupling and C-H functionalization reactions.
Cross-Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions provide an effective route for the synthesis of α-aryl α,β-unsaturated carbonyl compounds from α-diazocarbonyl compounds and arylboronic acids organic-chemistry.org. This transformation leverages palladium-carbene chemistry combined with transmetalation from boronic acids, followed by a migratory insertion reaction organic-chemistry.org.
For these reactions, Pd(PPh3)4 has been identified as an effective catalyst when used in toluene (B28343) with i-Pr2NH as a base at 80°C organic-chemistry.org. The presence of benzoquinone (BQ) is crucial for the oxidation of the palladium catalyst, ensuring high yields organic-chemistry.org. The reaction mechanism typically involves the oxidation of Pd(0) to Pd(II) by BQ, followed by transmetalation with the arylboronic acid organic-chemistry.org. Subsequently, the α-diazocarbonyl compound (such as this compound) reacts to form a palladium-carbene intermediate, which undergoes migratory insertion and subsequent β-hydride elimination to yield the α-aryl α,β-unsaturated carbonyl product organic-chemistry.org.
This methodology has been successfully applied to diverse α-diazocarbonyl substrates, including cyclic systems like this compound, and a broad range of arylboronic acids with various substituents (alkyl, methoxy, nitro, aldehyde, and halide groups) organic-chemistry.org.
Table 1: Representative Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Key Additive | Outcome/Yield | Reference |
| Pd(PPh3)4 | PPh3 | i-Pr2NH | Toluene | 80 | Benzoquinone | Good yields of α-aryl α,β-unsaturated carbonyl compounds | organic-chemistry.org |
Ruthenium-Catalyzed Reactions
Ruthenium catalysts have emerged as effective mediators for various transformations of this compound and other α-diazo-1,3-dicarbonyl compounds, particularly in cycloaddition reactions. Ruthenium-catalyzed dipolar (3+2) cycloadditions involving α-diazo-dimedone with olefins or alkynes have been reported nih.gov.
In 2011, Lacour's research highlighted ruthenium-catalyzed (3+2) cycloadditions of α-diazo-1,3-dicarbonyl compounds with nitriles and carbonyl compounds, leading to the formation of oxazoles and dioxoles, respectively nih.gov. While attempts were made to achieve enantioselective (3+2) cycloadditions using ruthenium catalysts modified by PyOX ligands, the observed levels of enantioselectivity were low nih.gov. Furthermore, kinetic investigations into ruthenium-catalyzed reactions of cyclic diazodicarbonyl compounds, including this compound, have been conducted to understand their reaction mechanisms trdizin.gov.tr. Ruthenium complexes are also recognized as suitable catalysts for carbenoid cyclopropanation reactions, utilizing diazo compounds as carbene sources, demonstrating high catalyst efficiency and good product yields researchgate.netrsc.org.
Table 2: Ruthenium-Catalyzed Cycloadditions of α-Diazo-1,3-Dicarbonyl Compounds
| Reaction Type | Substrate Type | Coupling Partner | Product Type | Enantioselectivity | Reference |
| (3+2) Cycloaddition | α-Diazo-dimedone | Olefins or Alkynes | Cycloadducts | Not specified | nih.gov |
| (3+2) Cycloaddition | α-Diazo-1,3-dicarbonyl compounds | Nitriles | Oxazoles | Not specified | nih.gov |
| (3+2) Cycloaddition | α-Diazo-1,3-dicarbonyl compounds | Carbonyl compounds | Dioxoles | Not specified | nih.gov |
| (3+2) Cycloaddition | α-Diazo-1,3-dicarbonyl compounds | N-sulfonylimines | Not specified | Not specified | nih.gov |
| Carbenoid Cyclopropanation | Diazo compounds | Olefinic bonds (e.g., styrenes) | Cyclopropanes | High for model reactions | researchgate.netrsc.org |
Gold-Catalyzed Processes
Gold catalysis has gained significant attention in organic synthesis, particularly for transformations involving α-diazocarbonyl compounds, where gold-carbenoids are key reactive intermediates rsc.orgrsc.org. Gold catalysts are highly effective in decomposing diazo compounds to generate these carbenoid species rsc.orgrsc.org.
Gold complexes exhibit unique catalytic activity in diazo transformations compared to other transition metals like rhodium rsc.org. They demonstrate high chemo- and site-selectivity in direct C-H bond functionalization of unprotected phenols with diazo compounds under mild conditions rsc.org. The chemoselectivity in these reactions is highly dependent on the nature of the ligands associated with the gold catalysts rsc.org. Gold catalysts are also efficient in C(sp2)-H functionalization of electron-rich aromatic rings and alkenes, and for C(sp3)-H functionalization, ligands can control selectivity towards primary or tertiary C-H bonds rsc.org.
This compound is specifically noted as a substrate for the generation of supported gold carbenoids, which show a preference for insertion into electron-poor bonds, such as C-H bonds found in cyclic α-diketones acs.org. Gold-catalyzed transformations of α-diazocarbonyl compounds encompass a broad range of reactions, including X-H insertion, C-H functionalization, cyclopropanation, cycloaddition, and various coupling reactions rsc.org. In cyclopropanation, chiral gold complexes have provided high levels of enantioselectivity, particularly for 1,2-disubstituted alkenes rsc.org.
Table 3: Gold-Catalyzed Transformations of α-Diazocarbonyl Compounds
| Reaction Type | Substrate Type | Key Feature/Selectivity | Reference |
| Carbene Generation | Diazo compounds | Formation of gold-carbenoids | rsc.orgrsc.org |
| C-H Functionalization | Unprotected phenols, electron-rich aromatics, alkenes | High chemo- and site-selectivity; ligand-controlled C(sp3)-H selectivity | rsc.org |
| C-H Insertion | Cyclic α-diketones (e.g., this compound) | Preference for electron-poor C-H bonds | acs.org |
| Cyclopropanation | 1,2-disubstituted alkenes | High enantioselectivity with chiral gold complexes | rsc.org |
| X-H Insertion, Cycloaddition, Coupling reactions | α-Diazocarbonyl compounds | Broad applicability and diversity | rsc.org |
Heterogeneous Catalysis and Solid-Supported Systems
The development of heterogeneous catalysts offers significant advantages over homogeneous systems, including ease of separation, reusability, and potential for continuous flow processes. Metal-organic frameworks (MOFs) have emerged as promising solid-supported systems for carbene chemistry.
Metal-Organic Frameworks (MOFs) in Carbene Chemistry
Metal-organic frameworks (MOFs) are a class of porous crystalline materials that can serve as well-defined solid catalysts for carbene insertion reactions, traditionally performed with expensive and unrecoverable metal salts and complexes in solution acs.org. A notable advancement in this field was the discovery in 2017 that a quasi-linear Pd4 cluster, stabilized and homogeneously organized within the walls of a MOF (referred to as Pd4-MOF), exhibited catalytic activity for carbene-mediated chemistry acs.orgnih.gov. This MOF-supported Pd4 cluster catalyst demonstrated superior performance compared to state-of-the-art homogeneous metal catalysts in carbene-mediated reactions of diazoacetates, achieving high yields (>90%) and turnover numbers (up to 100,000) nih.gov. Crucially, the Pd4-MOF catalyst maintained its catalytic activity over repeated batch and flow reactions, proving reusable for more than 20 cycles acs.orgnih.gov.
Beyond palladium, other metal-supported catalytic solids, such as Au-TiO2, Ag2-MOF, and Ag in zeolites, have also been explored for various carbene insertion reactions acs.org. Specifically, supported gold carbenoids generated from this compound have shown a preference for insertion into electron-poor bonds, such as C-H bonds in cyclic α-diketones, when supported within these systems acs.org. The integration of N-heterocyclic carbenes (NHCs) into MOFs also creates systems with multiple, embedded catalytic sites, further expanding their utility in carbene chemistry and other catalytic applications mdpi.comrsc.org.
Table 4: Metal-Organic Frameworks (MOFs) in Carbene Chemistry
| Catalyst System | Metal Cluster/Active Site | Substrate Type | Catalytic Performance | Reusability | Reference |
| Pd4-MOF | Quasi-linear Pd4 cluster | Diazoacetates, Diazocarbonyl compounds | High yields (>90%), TON up to 100,000 | >20 cycles in batch/flow | acs.orgnih.gov |
| Au-TiO2 | Gold | Diazo compounds (e.g., this compound) | Carbene insertion into electron-poor C-H bonds | Not specified | acs.org |
| Ag2-MOF | Silver | Diazo compounds | Not specified | Not specified | acs.org |
| Ag in zeolites | Silver | Diazo compounds | Not specified | Not specified | acs.org |
Zeolite-Based Catalysts for this compound Transformations
Zeolites, known for their tunable acidity, thermal stability, and shape-selectivity, have emerged as promising heterogeneous catalysts for various organic transformations. sigmaaldrich.comchem960.com Recent research has demonstrated their capability in activating diazocarbonyl compounds and facilitating carbene-mediated reactions. Notably, metal-free, commercially available dealuminated H-Y zeolites have been shown to generate, stabilize, and catalytically insert carbenes from diazocarbonyl compounds. nih.govscitoys.com This represents a significant advancement, offering a cost-effective and reusable solid catalyst alternative to traditional metal complexes. nih.govscitoys.com
These zeolite catalysts promote a variety of carbene insertion reactions, including those into C-C, C-H, O-H, N-H, Si-H, and O-O bonds. nih.govuni.lu The ability of these simple solid acids to activate diazo compounds and catalyze diverse carbene insertion reactions highlights the potential of confined Brønsted acid sites in zeolites for such transformations. scitoys.comuni.lu Furthermore, silver-exchanged zeolite Y has also demonstrated activity in carbene insertion reactions from diazocarbonyl compounds, with the selectivity of the reaction being influenced by the counterbalancing cation of the zeolite. scitoys.com
Table 1: Examples of Carbene Insertion Reactions Catalyzed by Dealuminated H-Y Zeolites
| Reaction Type | Bonds Formed/Modified | Catalyst Type | Key Feature | Source |
| Carbene Insertion | C-C, C-H, O-H, N-H, Si-H, O-O | Dealuminated H-Y Zeolites | Metal-free, reusable, Brønsted acid sites | nih.govscitoys.comuni.lu |
| Carbene Insertion | C-H, O-H | Silver-Exchanged Zeolite Y | Selectivity influenced by counterbalancing cation | scitoys.com |
Emerging Catalytic Modalities
Beyond traditional transition metal catalysis, emerging modalities like Lewis acid activation and photocatalysis offer novel pathways for controlling the reactivity of this compound and its derived carbene species.
Photocatalytic Approaches to Carbene Generation
Photocatalysis represents a powerful and increasingly utilized method for generating carbenes from diazo compounds. The photolysis of diazo compounds directly yields carbenes, and visible-light-induced photochemistry has led to significant advancements in asymmetric synthesis. wikipedia.orgnih.gov Photocatalysts can operate by inducing radical precursors to produce radicals or by directly generating free carbenes from diazo precursors. nih.gov
A key mechanism in photocatalytic carbene generation involves Dexter energy transfer from photoexcited photocatalysts to the diazo compound, which then leads to the revelation of a carbene. This approach allows for the use of tissue-penetrable, deep red to near-infrared light (600-800 nm), which is advantageous for reducing phototoxicity and improving penetration depth compared to traditional UV and blue light activation. For example, osmium(II) photocatalysts have been successfully employed to activate aryl(trifluoromethyl) diazos to their corresponding carbenes. This method enables highly efficient carbene transfer reactions, opening new avenues for precise control over reactivity and selectivity.
Table 2: Photocatalytic Systems for Carbene Generation from Diazo Compounds
| Diazo Compound Type | Photocatalyst | Light Wavelength | Key Mechanism | Applications/Notes | Source |
| Aryl(trifluoromethyl) Diazo | Osmium(II) Photocatalysts | Deep Red to NIR (600-800 nm) | Dexter Energy Transfer | High-resolution protein labeling, tissue penetration | |
| Diazoalkanes | Various (e.g., metal-based) | Visible Light | Energy Transfer, Radical Generation | Asymmetric synthesis, cyclopropanation | nih.gov |
Mechanistic Studies and Reaction Pathways
Carbene Insertion Reactions: Regio- and Chemoselectivity
Carbene insertion reactions involve the formal insertion of a carbene into a single bond (e.g., C-H, O-H, N-H). These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. utdallas.edunih.gov Transition metal catalysts, especially rhodium(II) complexes, are frequently used to facilitate these transformations by generating electrophilic metal carbene intermediates from diazo compounds. researchgate.netsci-hub.se
Metal carbenes derived from diazo compounds can insert into C-H bonds, leading to the formation of new carbon-carbon bonds. nih.gov The regioselectivity of C-H insertion reactions can be influenced by electronic, steric, and conformational factors. pku.edu.cn
Aromatic C-H Insertion: Diketocarbene, generated by the rhodium(II) acetate-catalyzed decomposition of diazodimedone, reacts with benzene (B151609) at room temperature to yield 5,5-dimethyl-2-phenylcyclohexane-1,3-dione in 88% yield. researchgate.net This process is thought to involve the formation of a norcaradiene intermediate which then undergoes valence tautomerism. researchgate.net
Aliphatic C-H Insertion: While C-H insertion into aliphatic bonds is also possible with various diazo compounds, studies on 2-diazo-2-sulfamoylacetamides, for example, have shown that aliphatic C-H insertions may not occur, or aromatic C-H insertions are significantly more favorable when competitive pathways exist. mdpi.com The preference for tertiary C-H bonds over secondary ones is often observed in intramolecular C-H insertion reactions, with regioselectivity dependent on the catalyst ligand. ucc.ie
Beyond C-H bonds, metal carbenes can also insert into bonds where X is a heteroatom (e.g., O-H, N-H, S-H, Si-H, B-H). nih.govbeilstein-journals.orgrsc.org These reactions are highly valuable for synthesizing various functionalized compounds.
O-H Insertion: Carbenes generated from diazo compounds readily insert into O-H bonds of alcohols and phenols. mdpi.comresearchgate.netresearchgate.net For instance, iron(III) tetraphenylporphyrin (B126558) chloride (Fe(TPP)Cl) efficiently catalyzes the insertion of carbenes, derived from methyl 2-phenyldiazoacetates, into O-H bonds of both aliphatic and aromatic alcohols, typically achieving yields above 80%. researchgate.net These reactions are generally slower than N-H insertions and often require heating. researchgate.net
N-H Insertion: N-H insertion reactions are generally rapid and can occur at room temperature. researchgate.net Iridium catalysts, such as [Ir(cod)Cl]₂, have been shown to catalyze the N-H insertion of diazomalonate reagents with a wide range of primary and secondary, aliphatic and aromatic amines, providing high yields under mild conditions. organic-chemistry.org For example, N-alkyl α-diazo-γ-butyrolactams, despite their instability, can be converted to N-H insertion products with aromatic amines using Rh(II) catalysts like Rh₂(esp)₂. beilstein-journals.org
Table 1: Representative X-H Insertion Reactions with Diazo Compounds
| X-H Bond Type | Substrate Example | Diazo Compound Type | Catalyst | Yield (%) | Reference |
| C-H (Aromatic) | Benzene | Diketocarbene (from this compound) | Rh₂(OAc)₄ | 88 | researchgate.net |
| O-H (Aliphatic/Aromatic) | Alcohols/Phenols | Methyl 2-phenyldiazoacetates | Fe(TPP)Cl | >80 | researchgate.net |
| N-H (Aliphatic/Aromatic) | Primary/Secondary Amines | Diazomalonate reagents | [Ir(cod)Cl]₂ | High | organic-chemistry.org |
Intramolecular carbene insertion reactions involve the formation of a new ring system within the same molecule. These reactions are highly efficient for constructing cyclic and polycyclic compounds. ethz.chnih.gov
Cyclopentanone (B42830) Formation: Intramolecular C-H insertion reactions of α-diazocarbonyl compounds often show a strong preference for forming cyclopentanone rings, attributed to a highly ordered six-membered transition state. ucc.ie
Regioselectivity: The regioselectivity in intramolecular C-H insertion can be influenced by the catalyst ligand and the electronic and steric factors of the substrate. For instance, in β-tosyl γ-diazo carbonyl compounds, 1,3 C-H insertion can be a predominant pathway, and the ratio of 1,5 insertion versus 1,3 insertion is affected by the ligands of the Rh(II) catalyst. pku.edu.cn Electron-withdrawing ligands on the rhodium(II) catalyst tend to favor 1,3 insertion. pku.edu.cn
Diastereoselectivity and Enantioselectivity: Significant advancements have been made in achieving high diastereo- and enantioselectivity in intramolecular C-H insertion reactions, particularly with transition metal complexes like dirhodium(II) complexes and palladium catalysts. nih.govnih.gov For example, palladium-catalyzed intramolecular enantioselective C(sp³)-H insertion of donor-donor carbenes has been achieved, leading to enantioenriched indolines with excellent diastereo- and enantioselectivity. nih.gov
Cycloaddition Reactions of this compound-Derived Intermediates
This compound-derived intermediates, primarily metal carbenes, can also undergo cycloaddition reactions, forming new cyclic structures. These reactions are particularly useful for the synthesis of three- and five-membered rings. semanticscholar.orgmdpi.com
Cyclopropanation, the formation of a cyclopropane (B1198618) ring by the addition of a carbene to an olefin, is one of the most studied reactions involving diazo compounds. semanticscholar.org This one-pot reaction is a highly effective method for synthesizing cyclopropanes. semanticscholar.org
Catalysts and Scope: Transition metal catalysts, including copper, rhodium, ruthenium, and platinum complexes, are widely used for cyclopropanation. researchgate.netsemanticscholar.orgresearchgate.netcas.cz Rhodium(II) carboxylates are often preferred due to their advantages in reaction conditions and yields. researchgate.net The versatility of olefins and diazo compounds allows for the generation of a diverse array of cyclopropane products. semanticscholar.org
Limitations: While cyclopropanation is a powerful tool, limitations exist. For instance, 2-diazodimedone itself, when subjected to cyclopropanation with olefins in the presence of selected chiral Cu(I)- and Rh(II)-catalysts, often proceeds without significant enantioselectivity. researchgate.netresearchgate.net Simple acrylates and unsaturated aldehydes may not be effective substrates, or may give low yields, in some cyclopropanation protocols. rsc.org Furthermore, bulky diazo esters may not undergo cyclopropanation with certain less reactive olefins even with effective catalysts. cas.cz Carbene dimerization can also be a major side reaction, particularly if the diazo compound is added too quickly to the catalyst-olefin mixture. ethz.chprinceton.edu
Table 2: Cyclopropanation of Olefins with Diazo Compounds
| Diazo Compound Type | Olefin Substrate | Catalyst | Diastereoselectivity | Enantioselectivity | Reference |
| This compound | Styrene (B11656) | Chiral Cu(I)/Rh(II) | Not significant | Not significant | researchgate.net |
| Diazomalonates | Alkenes | Chiral Co-porphyrins | High | High (up to 97% ee) | semanticscholar.org |
| Methyl diazo(trialkylsilyl)acetates | Styrene, 1-hexene, cyclohexene | Cu, Rh, Ru | Anti-preferential | Not specified | cas.cz |
Achieving high stereocontrol (diastereo- and enantioselectivity) in cyclopropanation reactions is a significant area of research. semanticscholar.orgdicp.ac.cn Several factors play crucial roles:
Catalyst Design: The choice of transition metal and, critically, the design of chiral ligands are paramount. researchgate.netsemanticscholar.org Chiral catalysts, such as chiral cobalt porphyrins and dirhodium(II) complexes with specific chiral ligands (e.g., N-(arylsulfonyl)prolinates), have been developed to induce high enantioselectivity. semanticscholar.orgresearchgate.netdicp.ac.cn The architecture of the metal carbene complex and its interaction with the substrate are major considerations in catalyst design. researchgate.net
Electronic and Steric Factors: Both electronic and steric properties of the catalyst and the substrate influence selectivity. researchgate.netdicp.ac.cn For example, increasing steric hindrance in the substrate may not affect enantioselectivity but can impact reaction yield and diastereoselectivity. semanticscholar.org The electronic nature of the aromatic alkene can also play a role. semanticscholar.org
Transition State Geometry: The geometry of the transition state is critical. For instance, in the Simmons-Smith cyclopropanation, factors like torsional strain along the forming C-C bond, 1,3-allylic strain from chain conformation, and ring strain in the transition states influence enantioselectivity. nih.gov For diazo compounds, the transition state for cyclopropanation can occur early on the reaction coordinate due to the high reactivity of the intermediate metallocarbene, which can lead to lower selectivity. researchgate.net
Substrate Directing Effects: Substrates bearing Lewis basic heteroatoms in proximity to the olefin can exert a strong directing effect, influencing diastereoselectivity. ethz.ch
Cyclopropanation of Olefins: Scope and Limitations
Comparative Studies on Cyclopropanation Efficiency
This compound-derived carbenes can undergo cyclopropanation reactions with olefins scribd.com. However, comparative studies indicate that carbenes derived from this compound exhibit lower enantioselectivity in cyclopropanations compared to those from diazo esters or amides . For instance, carbenes generated from this compound and its iodonium (B1229267) ylide analogs show negligible enantioselectivity, attributed to poor stabilization of the carbene intermediate . In contrast, diazo esters like ethyl diazoacetate achieve higher selectivity through stabilized transition states .
Research has shown that the cyclopropanation of olefins with 2-diazodimedone in the presence of chiral copper(I) and rhodium(II) catalysts proceeds without significant enantioselectivity researchgate.netresearchgate.net. Specifically, the cyclopropanation of styrene with this compound in the presence of [Cu{(+)-facam}₂] is not enantioselective researchgate.net. Simple terminal olefins also react with this compound or its phenyliodonium (B1259483) ylide in the presence of [Rh₂(OAc)₄] to yield cyclopropanes in moderate yields, but no cycloaddition products of a different type were observed under these conditions arkat-usa.org. This suggests that cycloaddition is primarily restricted to polar or polarizable olefins when using Rh(II)-catalysts arkat-usa.org.
The table below summarizes comparative cyclopropanation efficiency:
| Precursor Compound | Structure Type | Product Type | Yield (%) | Conditions | Enantioselectivity | Reference |
| This compound | Cyclic | β-Keto ester | 72 | 130°C, ethyl acetate (B1210297) | Negligible | |
| Diazocyclohexanedione | Cyclic | Cyclobutanone | 68 | 140°C, toluene (B28343) | Negligible | |
| Diazoacetylacetone | Acyclic | β-Keto ester | 40 | 130°C, ethyl acetate | - | |
| Ethyl diazoacetate | Acyclic | Cyclopropane | - | - | Higher |
1,3-Dipolar Cycloadditions
This compound is known to participate in 1,3-dipolar cycloaddition reactions, which are initiated by the reaction of the diazo group with a dipolarophile beilstein-journals.org. These reactions are a significant pathway for the synthesis of various nitrogen-containing heterocyclic compounds beilstein-journals.org.
This compound exhibits distinct reactivity compared to other diazodicarbonyl compounds in reactions with thioketones . For instance, with cycloaliphatic thioketones (e.g., adamantane-2-thione), this compound requires elevated temperatures (80°C) and prolonged reaction times (72–90 hours) to yield 1,3-oxathioles, achieving only 14–25% efficiency . In contrast, less sterically hindered analogs like diazocyclopentanedione react efficiently at room temperature .
It has been established that this compound does not react under standard conditions with the C=S bond of thiobenzophenone (B74592) (CID 641811), a highly reactive "superdipolarophile" beilstein-journals.org. This contrasts with diazoacetylacetone, which readily reacts with thiobenzophenone at room temperature to form 1,3-oxathiole (B12646694) derivatives, typical products of 1,3-dipolar cycloaddition of diazoketones to the C=S bond beilstein-journals.org. The lower reactivity of cyclic diazodiketones like this compound with thioketones under similar conditions is attributed to their locked cyclic structure and unfavorable Z,Z-conformation of the diazo molecule for 1,3-dipolar cycloaddition beilstein-journals.org.
| Diazo Compound | Thioketone Reactant | Conditions | Product Type | Efficiency (%) | Reference |
| This compound | Adamantane-2-thione | 80°C, 72–90 hours | 1,3-Oxathioles | 14–25 | |
| This compound | Thiobenzophenone | Standard conditions | No reaction | - | beilstein-journals.org |
| Diazoacetylacetone | Thiobenzophenone | Room temperature | 1,3-Oxathioles | Efficient | beilstein-journals.org |
| Diazocyclopentanedione | - | Room temperature | - | Efficient |
Information regarding the direct reactivity of this compound with isothiocyanates (e.g., Phenethyl Isothiocyanate CID 16741, Propyl Isothiocyanate CID 69403, Allyl Isothiocyanate CID 5971) in 1,3-dipolar cycloadditions was not explicitly detailed in the provided search results.
This compound undergoes 1,3-dipolar cycloadditions with heteroatom-containing dipolarophiles such as furans (CID 8029) and dihydrofurans (e.g., 2,3-Dihydrofuran (B140613) CID 70934) researchgate.netarkat-usa.orgresearchgate.net. These reactions, often catalyzed by transition metals like rhodium(II) or ruthenium, can lead to the formation of dihydrofurans researchgate.netresearchgate.netnih.gov. For example, the formal 1,3-cycloaddition of 2-diazocyclohexane-1,3-diones (including this compound) to acyclic and cyclic enol ethers in the presence of Rh(II)-catalysts affords dihydrofurans researchgate.net.
Ruthenium-catalyzed (3+2) cycloadditions of α-diazo-dimedone with electronically diverse alkenes result in the conversion to corresponding dihydrofurans, typically observing single regioisomers nih.gov. This method has been used to generate dihydrofurans nih.gov.
The stereochemical outcome of 1,3-dipolar cycloadditions involving this compound has been a subject of investigation. Studies on the asymmetric cycloaddition of this compound to furan (B31954) and dihydrofuran with a selection of chiral, nonracemic Rh(II) catalysts generally show no significant enantioselectivity researchgate.netresearchgate.net. This lack of enantioselectivity is tentatively explained by the Hammond postulate, suggesting an early transition state for the cycloaddition due to the high reactivity of the intermediate metallocarbene researchgate.net. An early transition state is typically associated with low selectivity researchgate.net. In contrast, reactions involving stabilized metallocarbenes tend to have later transition states and exhibit higher selectivity researchgate.net.
While some reports initially suggested enantioselective cycloadditions of 2-diazocyclohexane-1,3-diones to furan and dihydrofuran with enantiomeric excesses (ee's) in the range of 50-95% using chiral Rh(II)-catalysts, subsequent re-examinations have not been able to reproduce these high selectivities arkat-usa.org. The enantioselectivity for furan was reported to be as low as 22% with [Rh₂{(S)-pttl}₄], and for 2,3-dihydrofuran, 26% with [Rh₂{(S)-nttl}₄], which is still better than the results obtained with this compound itself arkat-usa.org. The introduction of heteroatoms and/or unsaturation in the carbene precursor can result in slightly enhanced enantioselectivity researchgate.net.
Cycloadditions Involving Acylketenes (e.g., [2+2], [2+4] Annulations)
This compound is a versatile precursor for generating α-oxoketenes (also known as acylketenes, e.g., acetylketene CID 140368) via nitrogen extrusion under thermal or photolytic conditions vulcanchem.com. These reactive acylketene intermediates participate in various cycloadditions and annulations . Acylketenes, such as but-1-ene-1,3-dione, can undergo reactions typical of ketenes, including [2+2] and [2+4] cycloadditions, as well as nucleophilic trappings vulcanchem.com. The conjugated system of acylketenes allows for regioselective attacks, enabling the synthesis of complex architectures like spiro compounds and fused rings vulcanchem.com. These reactions are important for synthesizing heterocyclic frameworks like 1,3-oxazine-2,4-diones and 3-hydroxyfurans .
Rearrangement Reactions and Cascade Processes
This compound is known to undergo rearrangement reactions, notably the Wolff rearrangement, which involves the conversion of a diazo compound to a ketene (B1206846) ontosight.aiscispace.com. This rearrangement is a key pathway for the generation of acylketenes from this compound ontosight.ai.
Beyond simple rearrangements, this compound can be involved in cascade processes. While specific cascade reactions directly involving this compound and leading to complex products were not extensively detailed in the provided search results, diazo compounds in general are known to participate in such processes scispace.comnih.gov. For example, cascade reactions initiated by radical addition to alkynes, combined with Smiles rearrangements, can lead to complex polyfunctionalized derivatives nih.gov. The decomposition of acyl azides, which can be formed from carboxylic acids, to produce isocyanates via a Curtius rearrangement is another example of a rearrangement that can be part of a cascade nih.gov. The ability of this compound to generate reactive carbenes and acylketenes positions it as a valuable reagent for initiating various cascade reactions in organic synthesis .
Wolff Rearrangement in Multicomponent Reactions
The Wolff rearrangement is a pivotal reaction in the chemistry of α-diazocarbonyl compounds, including this compound. This rearrangement involves the conversion of an α-diazoketone into a ketene, typically an α-oxoketene in the case of cyclic 2-diazo-1,3-diketones like this compound, through the extrusion of N₂. nih.gov The resulting α-oxoketenes are highly electrophilic and, being transient intermediates, are usually generated in situ and immediately intercepted by suitable nucleophiles or dienophiles. nih.gov
This compound's participation in multicomponent reactions via the Wolff rearrangement has proven to be a powerful strategy for synthesizing complex molecular architectures. For instance, microwave-assisted Wolff rearrangement of cyclic 2-diazo-1,3-diketones, including this compound, in the presence of aldehydes and primary amines can lead to the expeditious formation of functionalized bi- and pentacyclic oxazinones through an unprecedented three-component domino reaction sequence. wikipedia.orgidrblab.net
Furthermore, the α-oxoketenes derived from the Wolff rearrangement of 2-diazocycloalkane-1,3-diones, such as this compound, have been shown to react with electron-rich 2-aza-dienes. These reactions proceed with high chemo- and regioselectivity, yielding spirohydropyrid-4-ones, often as single diastereomers. ontosight.ai The mechanistic pathway for these transformations is proposed to involve a domino Wolff/Friedel-Crafts/intramolecular Mannich process. fishersci.fiontosight.ai Another notable application is the microwave-assisted domino Wolff rearrangement/Friedel-Crafts α-ketoacylation of 2-diazodimedone with 1-methylpyrrole, which efficiently provides acylated pyrrole (B145914) derivatives. nih.gov
Table 1: Selected Multicomponent Reactions Involving this compound via Wolff Rearrangement
| This compound Reactants | Conditions | Product Class | Yield (%) | Reference |
| 2-aza-diene | Not specified | Spirohydropyrid-4-one derivative | 75 | ontosight.ai |
| Crotonaldehyde, Furfurylamine | 140 °C, 15 min | 1,3-Oxazin-4-one | 20 | idrblab.net |
| 1-Methylpyrrole | Microwave-assisted | Acylated pyrrole derivative | 94 | nih.gov |
Domino and Tandem Sequences Initiated by this compound Activation
The activation of this compound, typically through transition metal catalysis, generates highly reactive metal-carbene species. fishersci.fi These carbenoids are key intermediates that can engage in a variety of subsequent reactions, leading to complex domino and tandem sequences. fishersci.se The high reactivity of the diazo moiety allows for diverse chemical transformations, including C-H and heteroatom-hydrogen insertion reactions, cyclopropanation, ylide formation, and cycloaddition reactions. wikipedia.org
Rhodium(II) catalysts are particularly effective in promoting the decomposition of this compound to form rhodium-carbenoids. fishersci.fiwikipedia.orguni.lu For instance, Rh₂(OAc)₄-catalyzed reactions of cyclic 2-diazo-1,3-diketones, including this compound, with aryl isothiocyanates exemplify a domino sequence. This process involves the initial formation of a rhodium-carbene, followed by the attack of the sulfur atom of the aryl isothiocyanate to generate a thiocarbonyl ylide. Subsequent 1,5-dipolar electrocyclization of this ylide leads to the formation of 2-arylimino-1,3-oxathioles. fishersci.fiuni.lu
Another significant class of reactions involves the interaction of this compound with thiocarbonyl compounds. These reactions can proceed via a cascade process initiated by the 1,3-dipolar cycloaddition of the diazo compound to the C=S bond of the thioketone, either concertedly or stepwise. This is followed by the elimination of nitrogen from an intermediate 1,3,4-thiadiazoline or a diazonium zwitterion, and subsequent electrocyclization of a transient thiocarbonyl ylide to yield spirocyclic 1,3-oxathioles. zju.edu.cn In some cases, a "two-fold extrusion pathway" has been observed, particularly in reactions of this compound with thioamides, which proceeds through an amino-functionalized thiocarbonyl ylide intermediate. uni.lu
Beyond these, this compound has been utilized in other tandem and domino processes:
Ruthenium-catalyzed dipolar (3+2) cycloadditions of α-diazo-dimedone with olefins or alkynes have been reported, demonstrating its utility in forming various ring systems. nih.gov
Palladium-catalyzed cross-coupling reactions of diazo compounds with aryl iodides, combined with C-H functionalization, have been developed into tandem coupling processes for the synthesis of α,α-diaryl esters. wikipedia.org
Rhodium(III)-catalyzed C-H activation of benzoylacetonitriles in coupling with diazo compounds can lead to diversified substituted benzo[de]chromenes through a formal (4+2) cycloaddition and a subsequent tandem (4+2) cycloaddition with another diazo compound. wikipedia.org
These mechanistic insights highlight this compound's role as a versatile precursor for reactive intermediates, enabling the construction of complex organic molecules through intricate and efficient reaction cascades.
Computational and Theoretical Investigations of Diazodimedone Reactivity
Density Functional Theory (DFT) Studies on Reaction Energetics
Density Functional Theory (DFT) has emerged as a powerful and widely utilized computational approach for investigating the reaction energetics of Diazodimedone and its derived carbenes. DFT studies are particularly effective in elucidating reaction mechanisms, including the determination of bond dissociation energies and the geometries of transition states fishersci.co.uk. This method is generally considered reliable for predicting molecular geometries, vibrational frequencies, and total energies, with optimized structures often showing close agreement with experimental data, such as those obtained from X-ray diffraction nih.gov. Hybrid functionals within DFT are frequently employed due to their improved performance in predicting various molecular properties nih.gov.
Elucidation of Carbene Formation Mechanisms and Transition States
The formation of carbenes from this compound is a critical step in many of its synthetic applications. DFT studies are instrumental in modeling these carbene formation pathways and identifying the associated transition states fishersci.co.uk. The decomposition of this compound, often catalyzed by transition metals like rhodium(II), leads to the generation of reactive carbene and ylide intermediates fishersci.co.uk. For instance, DFT calculations have supported the understanding that the formation of a palladium carbene from a diazoalkane proceeds via a low-barrier nitrogen (N₂) extrusion wikipedia.org.
Computational analyses have revealed specific details about the structural changes during carbene generation. For example, DFT calculations using the B3LYP/6-311++G(d,p) level of theory have shown that the bending of the C=N+=N- bond in diazo compounds, a crucial aspect of their reactivity, is primarily influenced by steric factors. Additionally, the adjacent carbonyl group contributes to this bending through electrostatic attractive interactions fishersci.ca. The potential energy surface along the C=N+=N- bending path in 2-diazopropane, a related compound, indicates a relatively shallow profile, requiring only approximately 4 kcal/mol to bend the bond from 180° to 160° fishersci.ca.
Transition states, representing the highest energy points along a reaction coordinate, are accurately located using DFT calculations, which identify them as first-order saddle points on the potential energy surface (PES) jkchemical.com. These calculations are vital for mapping out the entire reaction pathway, from reactants to intermediates and products ontosight.ai. It is crucial that the geometry used for vibrational analysis of transition states is optimized at the same level of theory and with the same basis set as the second derivatives were generated .
DFT Analysis of Bond Dissociation Energies and Geometries
DFT is extensively used to analyze the bond dissociation energies (BDEs) and optimized geometries of this compound and its related intermediates fishersci.co.uk. Optimized molecular geometries obtained from DFT calculations are typically in good agreement with experimental data, such as those derived from X-ray diffraction nih.gov. The accuracy of DFT in predicting bond lengths varies, showing excellent agreement for short and strong metal-ligand bonds (within 2 pm of experiment for intra-ligand bonds), while weaker metal-ligand bonds might be slightly overestimated (up to 5 pm) nih.gov.
The suitability of specific DFT methods and basis sets for geometry optimization is often confirmed by comparing calculated bond lengths and angles with existing literature data. For instance, the B3LYP/6-311G(d,p) level of theory has been employed for such optimizations uni.lu. Bond dissociation energies are computationally determined by comparing the total energy of the initial molecule with the sum of the energies of the separated fragments after a homolytic bond cleavage.
Modeling Catalyst-Substrate Interactions in Transition Metal Systems
Transition metal catalysts, particularly those involving rhodium and palladium, are frequently employed to activate this compound for various synthetic transformations. DFT calculations are indispensable for modeling the complex interactions between these catalysts and the this compound substrate. For example, DFT studies have shed light on how oxygen atoms within the this compound structure can stabilize intermediates during Rh(II)-catalyzed cyclizations fishersci.co.uk.
In Rh-catalyzed reactions, the key intermediate is often a rhodium-carbene species, which is generated from the reaction between a dirhodium(II) paddlewheel complex and a diazo compound through the loss of dinitrogen. DFT calculations have been used to investigate the mechanism of these reactions, indicating that the formation of the metal carbene is often the rate-limiting step, while subsequent steps, such as B-H insertion, can be fast and concerted processes.
DFT has also been applied to understand the stereoselectivity in Rh(II)-catalyzed reactions, showing how the catalyst can create a chiral environment, leading to the formation of transient axial chirality in the carbene intermediate, which then dictates the stereochemical outcome of the reaction. For instance, the energy barrier for carbene migratory insertion in palladium-catalyzed reactions has been calculated to be as low as 3.8 kcal/mol, supporting the involvement of Pd-carbene intermediates fishersci.ca.
DFT calculations can also provide insights into the electronic structure of metal-carbene complexes, such as the delocalization of spin density in dinuclear nickel complexes involved in carbene transfer.
Table 1: Representative Energy Barriers and Bond Characteristics from DFT Studies
| Process | Energy/Value | Method/Context | Reference |
| C=N+=N- bond bending (2-diazopropane) | ~4 kcal/mol (180° to 160°) | DFT (B3LYP/6-311++G(d,p)) | fishersci.ca |
| Carbene migratory insertion (Pd-catalyzed) | 3.8 kcal/mol (energy barrier) | DFT | fishersci.ca |
| Cyclopropanation vs. β-hydride migration | 4.4 kcal/mol (cyclopropanation favored) | Rh-carbene from α-diazobutyrolactone |
Quantum Chemical Calculations for Conformational and Vibrational Analysis
Beyond reaction energetics, quantum chemical calculations are crucial for understanding the intrinsic molecular properties of this compound, including its conformational preferences and vibrational characteristics. These methods are broadly applied to explore the energetically favorable spatial arrangements (conformations) of a molecule and to analyze its vibrational modes.
MM/QM Approaches for Molecular Structure and Dynamics
Hybrid Molecular Mechanics/Quantum Mechanics (MM/QM) approaches are particularly valuable for the conformational and vibrational analysis of larger molecular systems like this compound. These methods combine the computational efficiency of classical molecular mechanics for large portions of the molecule with the accuracy of quantum mechanics for the chemically active or critical regions. This balance allows for the study of extensive molecules and the treatment of anharmonic effects, thereby enriching the understanding of molecular vibrations. Conformational analysis, through MM/QM and other quantum chemical methods, involves systematically exploring the conformational space to identify low-energy structures and their relative stabilities. Energy differences between conformers are typically in the range of a few kcal/mol.
Computational Analysis of Reaction Coordinate and Energy Profiles
Computational analysis of reaction coordinates and energy profiles provides a detailed graphical representation of the energy changes throughout a chemical reaction. These "energy profiles" or "reaction coordinate diagrams" plot the energy of the system against a reaction coordinate, which parametrically follows the progress of the reaction. These profiles are derived from the potential energy surface (PES), a fundamental concept in computational chemistry that relates a molecule's energy to its geometry.
DFT calculations are increasingly used to generate these energy profiles, allowing researchers to locate and characterize intermediates and transition states along a reaction pathway ontosight.ai. The transition state corresponds to a saddle point on the PES, representing the highest energy point along the reaction coordinate that connects reactants to products. For example, DFT calculations at the PBE1PBE/6-31G(d) level have been used to compute the energy profile for transformations such as the interconversion of 1,3-oxathiole (B12646694) to alkene. These diagrams are essential for understanding both the kinetic barriers (activation energy) and thermodynamic changes (enthalpy) of a reaction.
Table 2: Key Vibrational Modes of this compound
| Vibrational Mode | Wavenumber (IR, cm⁻¹) | Wavenumber (Raman, cm⁻¹) | Assignment | Reference |
| Coupled ν(NN)+ν(CN) | 2145 | 2144 | NN stretching with CN participation | |
| Overtone/Combination | 2188 | 2186 | Overtone of ν(CC) or combination of δ(CCH) and δ(CCN) |
Advanced Theoretical Frameworks for Predicting Selectivity
Advanced theoretical frameworks are indispensable tools for predicting and rationalizing the selectivity observed in reactions involving this compound. These frameworks help in understanding how specific reaction conditions, catalysts, and substrate modifications influence the regiochemical and stereochemical outcomes. Computational studies have been instrumental in predicting the utility of diazo esters in their reactions with various substrates, including quinones, thereby guiding experimental design and optimizing synthetic routes.
Frontier Molecular Orbital (FMO) Theory in Cycloaddition Chemistry
Frontier Molecular Orbital (FMO) theory provides a powerful qualitative model for understanding and predicting the reactivity and regioselectivity of cycloaddition reactions, including those involving this compound. This theory posits that chemical bonds are formed primarily through the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
In the context of 1,3-dipolar cycloadditions, FMO theory is widely applied to rationalize reactivity trends wikipedia.org. The relative energies of the HOMO and LUMO of the 1,3-dipole (such as the diazo moiety in this compound) and the dipolarophile dictate the reaction's feasibility and regiochemical outcome. A smaller energy gap between the interacting frontier orbitals generally leads to faster reactions. Diazoalkanes, which include this compound, are considered ambiphilic 1,3-dipoles, meaning they can react with both electron-rich and electron-poor dipolarophiles, a behavior explicable by FMO theory considering the π-system of the diazo fragment wikipedia.org.
FMO analysis can also distinguish between "normal electron demand" and "inverse electron demand" cycloadditions. In normal electron demand, the interaction between the HOMO of the dipole and the LUMO of the dipolarophile is dominant, while in inverse electron demand, the interaction between the LUMO of the dipole and the HOMO of the dipolarophile is more significant. The electron-withdrawing or electron-donating nature of substituents on either the dipole or the dipolarophile can significantly alter these energy gaps, thereby influencing reaction rates and regioselectivity. This compound, with its electron-withdrawing carbonyl groups, influences the polarization of its diazo moiety, which is a key factor in its cycloaddition chemistry fishersci.ca.
Steric and Electronic Models for Regioselectivity and Enantioselectivity
The selectivity observed in chemical reactions, encompassing both regioselectivity and enantioselectivity, fundamentally arises from differences in the steric and electronic effects within the various mechanistic pathways leading to different products. For this compound and its derivatives, these factors are critical in controlling the outcome of transformations.
Regioselectivity: In 1,3-dipolar cycloadditions involving this compound, steric hindrance from substituents can directly influence the regiochemistry of the cycloaddition fishersci.ca. For instance, bulky groups can direct the approach of the dipolarophile, favoring one regioisomeric product over another. Concurrently, the electron-withdrawing carbonyl groups within the this compound structure polarize the diazo moiety, which also plays a significant role in determining the regioselectivity of cycloaddition reactions fishersci.ca. Comparative studies using analogous diazo compounds, such as diazomalonate versus this compound, can help isolate and quantify these distinct steric and electronic effects fishersci.ca.
Enantioselectivity: Enantioselectivity, the preferential formation of one enantiomer over another, is a key aspect in asymmetric synthesis. In reactions involving this compound-derived carbenes, such as cyclopropanations, the enantioselectivity can be notably low or negligible fishersci.ca. This is often attributed to the poor stabilization of the carbene intermediate, in contrast to diazo esters (e.g., ethyl diazoacetate) which can achieve higher selectivity through more stabilized transition states fishersci.ca.
In metal-catalyzed reactions, particularly those involving rhodium, both electronic and steric factors of the catalyst and substrate are pivotal in controlling selectivity. Mechanistic studies suggest that regioselectivity is often governed by electronic effects, while enantioselectivity frequently stems from steric interactions between the chiral ligand of the catalyst and the reacting substrate. The precise architecture of the metal carbene complex and its interaction with the substrate are major considerations in the design of catalysts for achieving high selectivity. Chiral catalysts or pre-existing chiral centers in the substrate can bias the stereochemical outcome, leading to diastereoselective or enantioselective reactions. For example, the use of sterically demanding P-chiral diphosphines has been shown to achieve excellent regio- and enantioselectivity in certain rhodium-catalyzed conjugate addition reactions.
Applications of Diazodimedone in Complex Molecule Synthesis
Innovative Methodologies in Organic Synthesis
Enantioselective Approaches to Chiral Building Blocks
Enantioselective synthesis, or asymmetric synthesis, is a critical area in organic chemistry, particularly for the production of pharmaceuticals, where different enantiomers of a molecule often exhibit distinct biological activities. chemistryschool.netresearchgate.net The goal is to favor the formation of a specific enantiomer or diastereomer. chemistryschool.net Diazodimedone, as a precursor to reactive carbene intermediates, has been explored in asymmetric transformations to generate chiral building blocks.
One notable application involves the asymmetric cyclopropanation of olefins. Copper complexes of chiral β-diketonate ligands, such as 3-trifluoroacetyl-(+)-camphor, have demonstrated efficacy as catalysts for the asymmetric cyclopropanation of styrene (B11656) with 2-diazodimedone. uni.luscience.gov These catalytic systems have achieved high optical yields, indicating significant enantioselectivity. For instance, homogeneous copper complexes have yielded cyclopropanated products with up to 91.7% enantiomeric excess (ee). uni.lu Furthermore, an immobilized analogue of these catalysts has shown even higher enantiomeric excess, reaching 98.3% ee for the cyclopropanation of styrene with 2-diazodimedone, while maintaining high activity and offering advantages in terms of recovery and recycling. uni.luscience.gov
However, the enantioselective utility of this compound-derived carbenes is not universally high across all reaction types and catalyst systems. Investigations into the cyclopropanation of olefins and 1,3-cycloaddition reactions with furan (B31954) and dihydrofuran using selected chiral copper(I) and rhodium(II) catalysts have often resulted in low or insignificant enantioselectivity. chemistryschool.netamericanelements.com Some previously reported high enantioselectivities for cycloadditions of 2-diazodimedone with furan and dihydrofuran using chiral Rh(II)-catalysts (ranging from 50% to 95% ee) could not be reproduced in subsequent studies. chemistryschool.netamericanelements.com This highlights the sensitivity of enantioselective outcomes to specific catalyst design and reaction conditions.
The data below summarizes key findings in the enantioselective cyclopropanation of styrene using this compound.
| Catalyst Type | Reactant (Diazo Compound) | Substrate (Alkene) | Product Type | Enantiomeric Excess (ee) | Reference |
| Copper complex of 3-trifluoroacetyl-(+)-camphor | This compound | Styrene | Cyclopropane (B1198618) | Up to 91.7% | uni.luscience.gov |
| Immobilized Cu complex of 3-trifluoroacetyl-(+)-camphor | This compound | Styrene | Cyclopropane | Up to 98.3% | uni.luscience.gov |
Strategic Functional Group Interconversions (e.g., Homologation, Diazo Retention)
This compound's reactivity facilitates various strategic functional group interconversions in complex molecule synthesis, primarily through the generation of transient, highly reactive intermediates.
Homologation: Homologation reactions are chemical transformations that increase the carbon skeleton of a molecule, typically by one or more methylene (B1212753) (-CH₂-) units. organic-chemistry.orgacs.org A significant pathway for this compound in this context is its ability to undergo the Wolff rearrangement. As an α-diazoketone, this compound can extrude nitrogen (N₂) under thermal, photochemical, or metal-catalyzed conditions to form a ketene (B1206846) intermediate. sigmaaldrich.comorganic-chemistry.orgchem-station.com This rearrangement is a cornerstone of the Arndt-Eistert synthesis, a well-established method for the one-carbon homologation of carboxylic acids, where an α-diazoketone (formed from an acid chloride and diazomethane) rearranges to a ketene, which then reacts with a nucleophile (e.g., water, alcohol, amine) to yield the homologated carboxylic acid derivative. organic-chemistry.orgchem-station.comnrochemistry.comorganic-chemistry.orgucc.iersc.org While this compound itself is a cyclic α-diazoketone and not the diazomethane (B1218177) component in the initial step of the classical Arndt-Eistert, its capacity to generate acylketenes via Wolff rearrangement positions it as a valuable reagent for transformations that can lead to chain extension or ring contraction (a form of homologation in cyclic systems) when the ketene reacts with appropriate substrates. sigmaaldrich.comchem-station.com The reactivity of these acylketenes in cycloadditions also contributes to the construction of more complex carbon frameworks. sigmaaldrich.com Reviews have discussed various homologation reactions of ketones with diazo compounds, including those leading to ring expansion in cyclic ketones, which are relevant to this compound. acs.org
Diazo Retention: The concept of diazo retention in functional group interconversions refers to transformations where the diazo group itself remains intact while other parts of the molecule undergo chemical change or new bonds are formed. For many diazo compounds, particularly those used to generate carbenes, the primary mode of reactivity involves the extrusion of nitrogen gas, thereby consuming the diazo group. sigmaaldrich.com While some specialized diazo compounds, such as certain acyldiazomethanes, have been shown to undergo palladium-catalyzed C-H functionalization reactions where the diazo functionality is retained, thereby introducing a diazo group into new organic molecules, this type of reactivity is less commonly highlighted for this compound. science.gov this compound's utility in complex molecule synthesis is predominantly associated with its role as a precursor for highly reactive intermediates (carbenes and ketenes) that are formed through the loss of the diazo group. Its synthetic applications primarily leverage the subsequent reactions of these intermediates, such as cyclopropanation, insertion, and cycloaddition reactions, rather than transformations that preserve the diazo functionality within the final product. sigmaaldrich.com
Comparative Reactivity and Structural Influences on Diazodimedone Chemistry
Comparative Reactivity with Acyclic Diazodicarbonyl Compounds
Diazodimedone exhibits distinct reactivity patterns when compared to its acyclic diazodicarbonyl counterparts, such as diazoacetylacetone and ethyl diazoacetoacetate. In 1,3-dipolar cycloaddition reactions, particularly with thioketones, this compound is generally less reactive. d-nb.infobeilstein-journals.orgd-nb.info For instance, while acyclic compounds like diazoacetylacetone (2a) and methyl diazoacetoacetate (2c) readily react with thioketones at room temperature to form 1,3-oxathioles in good yields (e.g., 77–78% for methyl diazoacetoacetate with thioketone 1a), this compound (1a) requires elevated temperatures (80°C) and prolonged reaction times (72–90 hours), yielding only 14–25% of the 1,3-oxathioles. beilstein-journals.orgd-nb.inforesearchgate.net This reduced reactivity is attributed to the conformational constraints imposed by its cyclic structure, specifically its locked Z,Z-conformation, which is less favorable for the initial cycloaddition step compared to the more flexible E,Z-conformers typically adopted by acyclic diazodicarbonyl compounds. d-nb.infobeilstein-journals.org
Despite its lower reactivity in some cycloadditions, this compound's inherent stability and predictable reactivity make it a valuable precursor, particularly in continuous-flow chemistry for synthesizing pharmaceutically relevant compounds.
Table 1: Comparative Reactivity in 1,3-Dipolar Cycloaddition with Thioketones
| Compound | Structure Type | Reaction Conditions (with Thioketone 1a) | Product (1,3-Oxathiole) Yield (%) |
| Diazoacetylacetone (2a) | Acyclic | Room Temperature | Efficient (e.g., 77–78%) beilstein-journals.orgresearchgate.net |
| Methyl Diazoacetoacetate (2c) | Acyclic | Room Temperature | Good (77–78%) d-nb.inforesearchgate.net |
| This compound (1a) | Cyclic | 80°C, 72–90 hours | Low (14–25%) researchgate.net |
Impact of Cyclic Structure on Stability and Chemical Transformations
The cyclic backbone of this compound significantly influences its stability and the types of chemical transformations it undergoes. The cyclic structure generally enhances its stability compared to some acyclic analogs. However, this cyclic constraint also dictates its conformational preferences, such as the locked Z,Z-conformation, which can impede certain reaction pathways. d-nb.infobeilstein-journals.org
Upon thermal or photolytic activation, this compound readily undergoes nitrogen extrusion to generate highly reactive α-oxoketenes. These intermediates are versatile and participate in a range of chemical transformations, including cycloadditions, annulations, and insertion reactions, facilitating the synthesis of diverse heterocyclic frameworks like 1,3-oxazine-2,4-diones and 3-hydroxyfurans.
Furthermore, the cyclic nature of α-diazocarbonyl compounds, including this compound, renders them more resistant to β-hydride shifts compared to their acyclic α-diazoester counterparts. researchgate.net This structural feature contributes to the distinct reaction outcomes observed for cyclic diazo compounds.
Electronic and Steric Effects on Reaction Selectivity and Rate
Both electronic and steric effects play critical roles in determining the selectivity and rate of reactions involving this compound. Steric effects arise from the spatial arrangement of atoms and can significantly influence reaction rates and selectivity by causing steric hindrance, which may slow reactions or favor alternative pathways. numberanalytics.comwikipedia.org Electronic effects, stemming from the electron-donating or electron-withdrawing nature of substituents, also profoundly impact reactivity. numberanalytics.comiupac.orgnih.gov
In the context of 1,3-dipolar cycloadditions, the locked Z,Z-conformation of this compound, a direct consequence of its cyclic structure, results in high, positive values for the Gibbs free energy change for the initial cycloaddition step. d-nb.infobeilstein-journals.org This unfavorable energetic profile directly correlates with its observed lower reactivity compared to acyclic analogs that can adopt more energetically favorable conformations. d-nb.infobeilstein-journals.org
Research findings indicate that the site-selective oxygenation of α-diazodimedone is influenced by a combination of electronic and steric factors. nottingham.ac.uk Additionally, the steric bulk around the diazo compound can lead to reduced yields in certain carbene insertion reactions, highlighting the importance of steric considerations in its synthetic applications. nih.gov
Distinctions in Asymmetric Induction Profiles Compared to Other Diazo Compounds
This compound exhibits notable distinctions in its asymmetric induction profiles when compared to other diazo compounds, particularly in transition metal-catalyzed reactions. Studies on the asymmetric cyclopropanation of olefins and 1,3-dipolar cycloadditions using this compound (1a) with chiral catalysts, such as selected Cu(I) and Rh(II) complexes, have generally shown "no significant enantioselectivity" or "disappointingly low" enantiomeric excess (ee). researchgate.netarkat-usa.org For example, the cyclopropanation of styrene (B11656) with this compound in the presence of [Cu{(+)-facam}2] was found to be non-enantioselective. arkat-usa.org Similarly, 1,3-dipolar cycloaddition of this compound to furan (B31954) and dihydrofuran, even with various chiral Rh(II) catalysts, resulted in low enantioselectivity (e.g., 22% ee for furan and 26% ee for 2,3-dihydrofuran (B140613) with specific catalysts). researchgate.netarkat-usa.org
This observed lack of significant enantioselectivity in 2-diazocyclohexane-1,3-diones, including this compound, is tentatively explained by the Hammond postulate. It suggests that the transition state for the cycloaddition occurs early on the reaction coordinate due to the high reactivity of the intermediate metallocarbene, and early transition states are typically associated with lower selectivity. researchgate.net
In contrast, other diazo compounds, such as diazoacetates and 2-diazo-3,6-diketoesters, have demonstrated impressive levels of asymmetric induction in similar reactions. Chiral rhodium catalysts, for instance, have achieved high enantiomeric excesses (up to 89-92% ee) in cascade reactions involving 2-diazo-3,6-diketoesters. nih.gov Furthermore, the use of bulky diazoacetates often leads to higher enantioselectivity compared to less hindered analogs like ethyl diazoacetate in cyclopropanation reactions. scribd.com While the introduction of heteroatoms or unsaturation in the carbene precursor can slightly improve enantioselectivity in some cases, this compound generally remains a less effective substrate for achieving high asymmetric induction. arkat-usa.org
Table 2: Asymmetric Induction in Catalyzed Reactions
| Diazo Compound Type | Reaction Type | Catalyst Type | Typical Enantioselectivity (ee) | Reference |
| This compound | Cyclopropanation | Chiral Cu(I), Rh(II) | No significant / Low | researchgate.netarkat-usa.org |
| This compound | 1,3-Dipolar Cycloaddition | Chiral Rh(II) | Low (e.g., 22-26%) | researchgate.netarkat-usa.org |
| Diazoacetates | Cyclopropanation | Chiral Cu, Rh | High (impressive) | arkat-usa.orgscribd.com |
| 2-Diazo-3,6-diketoesters | Cascade Reactions | Chiral Rh | High (up to 89-92%) | nih.gov |
Current Challenges and Future Perspectives in Diazodimedone Research
Development of Highly Enantioselective Catalytic Systems
The development of highly enantioselective catalytic systems for reactions involving diazodimedone remains a significant area of research. While early reports suggested high enantioselectivities in 1,3-cycloadditions of 2-diazodimedone to furan (B31954) and dihydrofuran using chiral Rh(II)-catalysts (e.g., 50-95% ee), subsequent re-examinations have indicated that these results were not consistently reproducible, often yielding disappointingly low enantioselectivities (e.g., 22% for furan and 26% for 2,3-dihydrofuran) wikipedia.orgfishersci.ca. Similarly, cyclopropanation reactions of olefins with this compound catalyzed by chiral Cu(I)- and Rh(II)-catalysts have generally shown a lack of significant enantioselectivity wikipedia.org.
Despite these challenges, notable progress has been made in specific catalytic systems. For instance, asymmetric cyclopropanation of styrene (B11656) with 2-diazodimedone has achieved high optical yields using copper complexes of chiral β-diketones. Specifically, a copper complex of 3-trifluoroacetyl-(+)-camphor (Cu(facam)2) yielded 91.7% enantiomeric excess (ee) in the cyclopropanation of styrene. Furthermore, an immobilized analogue of this chiral β-diketone catalyst demonstrated even higher enantiomeric excess, reaching 98.3% while maintaining high activity americanelements.com. These findings highlight the potential for achieving excellent enantiocontrol with carefully designed catalytic systems.
Table 1: Enantioselectivity in Cyclopropanation of Styrene with this compound
| Catalyst | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) | Citation |
| Cu(facam)2 | 24 | 36 | 91.7 | americanelements.com |
| Cu(immobilized chiral β-diketone) | 10 | 43 | 98.3 | americanelements.com |
Exploration of Novel Carbene/Ylide Reactions and Their Synthetic Utility
This compound serves as a crucial precursor for the generation of reactive carbene and ylide intermediates, which are highly valuable in organic synthesis due to their diverse reactivity. The decomposition of diazo compounds, often catalyzed by transition metals, yields metallocarbenes capable of various asymmetric carbene transfer reactions, including cyclopropanations and C-H insertions wikipedia.org.
Beyond traditional cyclopropanation and 1,3-cycloaddition reactions, the exploration of novel transformations involving this compound-derived carbenes and ylides is a dynamic field. For example, visible-light-promoted three-component reactions involving diazo compounds (as carbene precursors), nitriles, and carboxylic acids have been developed to synthesize a wide range of imide products. This process proceeds through the formation and trapping of a nitrile ylide intermediate, demonstrating significant synthetic utility and applicability for gram-scale synthesis ontosight.ai.
Phenyliodonium (B1259483) ylides, which can be prepared from diazo compounds like this compound, also serve as efficient carbene precursors in various catalytic reactions, including C-H activation processes for the construction of complex cyclic skeletons wikipedia.orgwikipedia.orgresearchgate.net. Furthermore, the interaction of carbenes/carbenoids (generated from diazo compounds) with thiocarbonyl compounds can lead to the formation of reactive thiocarbonyl ylides, which subsequently undergo electrocyclization to yield thiiranes or 1,3-oxathioles, showcasing their versatility in generating diverse sulfur heterocycles nih.gov. The broader field also sees sulfoxonium ylides emerge as practical alternatives to traditional diazo compounds for metal-carbene reactions in C-H activation, suggesting future avenues for this compound derivatives service.gov.uk.
Integration with Sustainable Chemistry Principles (e.g., Green Chemistry Methods)
The integration of sustainable chemistry principles, commonly known as green chemistry, into the synthesis and application of this compound is a critical future perspective, especially given that diazo compounds can be hazardous fishersci.co.uk. Green chemistry aims to minimize the environmental impact of chemical processes by preventing waste, maximizing atom economy, designing safer chemicals and syntheses, and using safer solvents and energy-efficient conditions nih.govnih.gov.
For this compound chemistry, this integration can manifest in several ways:
Safer Solvents and Reaction Media: Shifting away from volatile and hazardous organic solvents towards greener alternatives such as bio-based solvents, supercritical fluids, or even water as a reaction medium. nih.govnih.govmycocentral.eu
Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures, or exploring alternative activation methods like microwave irradiation, which can significantly reduce reaction times and solvent volumes. nih.govmycocentral.eu
Catalysis: Developing highly efficient and reusable catalytic systems that minimize catalyst loading and facilitate easier separation from products, thereby reducing waste and improving atom economy. Transition metal catalysis, already central to this compound chemistry, can be further refined to meet these criteria. wikipedia.orgfishersci.caamericanelements.comfishersci.ca
Biocatalysis: Exploring enzymatic approaches for transformations involving this compound, which often offer high selectivity and operate under mild, environmentally benign conditions. mycocentral.eufishersci.ca
By embracing these green chemistry principles, researchers can develop more environmentally benign and economically viable methods for utilizing this compound in synthetic applications.
Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation
Advanced spectroscopic and analytical techniques are indispensable for understanding the intricate reaction mechanisms, identifying transient intermediates, and confirming the structures of products derived from this compound. These techniques provide crucial insights that guide the development of new reactions and catalytic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains a cornerstone for detailed structural elucidation, providing information on atomic connectivity, stereochemistry, and molecular dynamics. nih.gov Both ¹H and ¹³C NMR are routinely used to confirm product structures.
Mass Spectrometry (MS): MS is vital for determining molecular weights and identifying reaction components, including short-lived intermediates, especially when coupled with chromatographic methods for analyzing complex mixtures. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the presence or disappearance of key functional groups. For diazo compounds like this compound, the characteristic diazo band at approximately 2140 cm⁻¹ can be monitored to track the progress of reactions involving carbene generation. americanelements.com In situ techniques, such as attenuated total reflection Fourier-transform infrared (ATR-FTIR) spectroscopy, allow for real-time mechanistic studies by observing changes in functional groups during a reaction. researchgate.net
Transient Absorption Spectroscopy: This technique is employed to study short-lived species, such as carbenes and ylides, providing kinetic and mechanistic information on their formation and subsequent reactions. chem960.com
Computational and Machine Learning Approaches: Emerging methods that combine multimodal spectroscopic data (e.g., NMR, MS) with machine learning algorithms are beginning to automate and enhance structure elucidation, offering faster and more reliable identification of complex molecules and potential insights into reaction pathways. nih.gov
The continued application and development of these advanced techniques are crucial for unraveling the complexities of this compound chemistry and driving future innovations.
Q & A
Q. What are the standard synthetic protocols for Diazodimedone and its derivatives in academic research?
this compound is typically synthesized via diazo transfer reactions using precursors like diketones. Key steps involve rhodium(II)-catalyzed decomposition to generate carbenes for cyclopropanation or cycloaddition reactions . Methodologically, researchers should optimize reaction conditions (e.g., solvent, temperature) and characterize products using NMR and X-ray crystallography to confirm structural integrity.
Q. Which spectroscopic techniques are most effective for characterizing this compound-based reaction products?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for tracking regioselectivity and stereochemistry, particularly for carbene intermediates. X-ray crystallography provides definitive structural confirmation, while IR spectroscopy identifies carbonyl and diazo functional groups. Mass spectrometry verifies molecular weights of derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound requires stringent safety measures due to its reactive diazo group. Use chemical-resistant gloves, fume hoods for ventilation, and avoid exposure to heat or sparks. Follow protocols for waste disposal to prevent unintended decomposition .
Q. What are the common challenges in reproducing literature-reported yields for reactions involving this compound?
Variability in yields often stems from differences in catalyst purity, solvent moisture levels, or reaction temperature. Researchers should replicate conditions precisely and validate results using control experiments. Contradictory reports (e.g., thioketone reactivity) highlight the need for detailed procedural documentation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reactivity of this compound with thioketones across studies?
Conflicting data (e.g., non-reactivity at room temperature vs. low yields at 80°C) suggest temperature and catalyst dependency. Systematic studies comparing cyclic vs. acyclic diazo compounds under controlled conditions (e.g., Rh(II) vs. Cu(I) catalysts) are essential. Kinetic profiling and DFT calculations can elucidate transition-state energetics .
Q. Why does this compound exhibit lower enantioselectivity in transition metal-catalyzed cyclopropanations compared to diazo esters?
The carbene derived from this compound lacks stabilizing substituents (e.g., phenyl groups), leading to earlier transition states and reduced enantioselectivity. Strategies include using chiral ligands or modifying the diazo precursor’s electronic profile to enhance stereochemical control .
Q. What computational approaches (e.g., DFT) are utilized to elucidate reaction mechanisms involving this compound-derived carbenes?
Density Functional Theory (DFT) studies model carbene formation pathways, including bond dissociation energies and transition-state geometries. For example, DFT has been applied to Rh(II)-catalyzed cyclizations, revealing how oxygen atoms in this compound stabilize intermediates .
Q. How do steric and electronic factors in this compound derivatives influence regioselectivity in 1,3-dipolar cycloadditions?
Steric hindrance from substituents (e.g., methyl groups) directs cycloaddition regiochemistry, while electron-withdrawing carbonyl groups polarize the diazo moiety. Comparative studies using substituted analogs (e.g., diazomalonate vs. This compound) can isolate these effects .
Q. What strategies enhance the reaction efficiency of this compound with less reactive dipolarophiles?
Elevating reaction temperatures (e.g., 80°C) and using Lewis acid catalysts (e.g., Zn(OTf)₂) can activate sluggish dipolarophiles. Pre-complexation of the dipolarophile with the catalyst may lower activation barriers, as observed in thioketone reactions .
Methodological Guidance
- Data Contradiction Analysis : When encountering conflicting literature, perform meta-analyses to identify variables (e.g., catalyst type, solvent) that explain discrepancies. Use sensitivity analyses in computational models to test hypotheses .
- Experimental Design : For mechanistic studies, combine kinetic isotope effects (KIEs) with computational modeling to distinguish between concerted and stepwise pathways .
- Statistical Validation : Apply multivariate regression to correlate reaction parameters (e.g., temperature, catalyst loading) with yields or selectivity metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
